molecular formula C11H15N3O B1529730 8-amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1022972-39-9

8-amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

カタログ番号: B1529730
CAS番号: 1022972-39-9
分子量: 205.26 g/mol
InChIキー: OXOROYNDTMBINO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS: 1022972-39-9) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . Its structure comprises a benzodiazepine core substituted with amino and methyl groups at positions 8 and 1/4, respectively. This compound is primarily utilized in research settings, with commercial availability in quantities ranging from 50 mg to 2.5 g at prices between $210 (50 mg) and $5,086 (2.5 g) . The presence of the amino group at position 8 and methyl groups at positions 1 and 4 distinguishes it from classical benzodiazepines like Valium (diazepam), which lack these substituents .

特性

IUPAC Name

8-amino-1,4-dimethyl-2,3-dihydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-5-6-14(2)11(15)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOROYNDTMBINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

8-Amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound of significant interest in medicinal chemistry due to its structural similarity to various benzodiazepine derivatives. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C11H14N2O
  • CAS Number: 1022972-39-9

The structure consists of a benzodiazepine core with an amino group and two methyl groups, which may influence its pharmacological properties.

Pharmacological Effects

Research indicates that derivatives of benzodiazepines often exhibit a range of biological activities. The specific activity of This compound has been evaluated through various assays:

  • Psychotropic Activity : Studies have shown that certain derivatives do not possess tranquilizing effects when compared to classical benzodiazepines such as diazepam and chlordiazepoxide. For instance, some derivatives exhibited high toxicity with minimal impact on motor coordination and activity in animal models .
  • Antifungal Activity : A related study on hydroxylated analogs of benzodiazepines demonstrated potential antifungal properties against strains of Sporothrix spp., suggesting that modifications to the benzodiazepine structure can enhance biological activity .
  • Antioxidant Properties : Some studies have explored the antioxidant capabilities of benzodiazepine derivatives. The incorporation of hydroxyl groups was found to improve antioxidant activity significantly .

Study on Benzodiazepine Derivatives

A comparative study assessed various nitro and amino derivatives of tetrahydro-1,4-benzodiazepin-5-one for their psychotropic effects. The findings indicated that many compounds had negligible tranquilizing effects but exhibited high toxicity levels at elevated concentrations .

Antifungal Evaluation

In a separate investigation focusing on antifungal properties, a compound structurally similar to This compound was tested against multiple fungal strains. Results indicated significant antifungal activity compared to standard treatments like itraconazole .

In Vitro Studies

In vitro assays have revealed that while certain derivatives exhibit pharmacological properties at high concentrations, they often lack the desired therapeutic window due to associated toxicity. For example, the IC50 values for various compounds were determined in studies focusing on their interaction with glutamate receptors .

Summary of Biological Activities

Activity TypeFindings
PsychotropicHigh toxicity; minimal tranquilizing effects compared to classical benzodiazepines .
AntifungalSignificant activity against Sporothrix spp., indicating potential as an antifungal agent .
AntioxidantEnhanced antioxidant properties noted in hydroxylated analogs .

科学的研究の応用

Medicinal Chemistry

1.1. Antidepressant and Anxiolytic Properties

Research indicates that benzodiazepine derivatives exhibit anxiolytic and antidepressant effects. 8-amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. Its structural similarity to known anxiolytics suggests it could serve as a lead compound for developing new antidepressants or anxiolytics.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of benzodiazepines show promise in treating anxiety disorders by enhancing GABAergic transmission. The specific role of 8-amino derivatives in this context remains an area of ongoing research .

Pharmacology

2.1. GABA Receptor Modulation

Benzodiazepines are known for their action on GABA_A receptors, which are critical for inhibitory neurotransmission in the brain. 8-amino-1,4-dimethyl derivatives have been shown to interact with these receptors, potentially leading to sedative and muscle relaxant effects.

Research Findings:
In vitro studies have indicated that compounds similar to 8-amino-1,4-dimethyl derivatives can enhance GABA_A receptor activity. This modulation is crucial for developing therapies targeting conditions like epilepsy and insomnia .

化学反応の分析

Regioselective Functionalization

2.1. Alkylation and Amidation

  • N-4 Alkylation : Microwave conditions favor deprotonation at N-4, enabling selective alkylation with aminoethyl chlorides .

  • Amide Reactivity : The amide moiety is activated for substitution via amidine formation, requiring prior activation of the oxygen atom .

2.2. Electrophilic Substitution
Nitration at C-8/C-9 demonstrates regioselectivity influenced by:

  • Atomic Charge Density : Higher at C-9 (0.18 vs. C-8: 0.14) .

  • HOMO Electron Population : Dominant at C-9 (53.2% vs. C-8: 46.8%) .

Table 2: Nitration Regioselectivity

PositionNitration RatioKey Factors
C-975%Higher electron density
C-825%Lower p-localization energy

Structural and Conformational Analysis

3.1. Computational Studies

  • DFT Methods : Predict bond distances and angles with accuracy comparable to X-ray data, confirming M/P-configuration retention during ring inversion .

  • Ab Initio Calculations : Reveal activation barriers for N-4 alkylation (ΔE = 14.3 kcal/mol) vs. N-1 (ΔE = 10.8 kcal/mol) .

3.2. Stability and Reactivity

  • Steric Effects : 1,4-dimethyl substitution enhances stability by reducing ring strain .

  • Amide Reactivity : The 5-one carbonyl group acts as an electron-withdrawing group, facilitating nucleophilic attack .

Table 3: Conformational Properties

ParameterM-ConfigurationP-Configuration
Ring Inversion Barrier19.5 kcal/mol19.4 kcal/mol
Dipole Moment Change4.2 D4.1 D

類似化合物との比較

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

  • Structural Differences : The methyl groups are retained at positions 1 and 4, but the lactam ring is shifted to position 2 (vs. position 5 in the target compound) .
  • Pharmacological Relevance: Limited data exist, but its higher price ($714–$3,069 for 1–10 g) suggests niche research applications .

7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

  • Structural Differences: Bromine substitution at position 7 replaces the amino group in the target compound.
  • Impact : The electron-withdrawing bromine likely reduces nucleophilicity and alters receptor-binding kinetics. Molecular weight increases to 241.09 g/mol (vs. 205.26) .

5-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-ol

  • Structural Differences: A benzyl group at position 5 and a hydroxyl group at position 1 replace the amino and methyl groups .
  • Synthetic Utility : This derivative is an intermediate in synthesizing resolved lactam derivatives, highlighting the role of substituents in stereochemical outcomes .

Substituted Benzodiazepines with Pharmacological Activity

Flumazenil (4)

  • Structural Differences : A nitro group at position 8 and a fluorine at position 6 distinguish it from the target compound.
  • Activity: Flumazenil is a competitive GABAₐ receptor antagonist used to reverse benzodiazepine overdose, whereas the target compound’s amino group may confer partial agonist properties .

Clobenzepam (5)

  • Structural Differences : Chlorine substitution at position 7 and a methylene bridge enhance lipophilicity.
  • Activity : Clobenzepam exhibits antihistaminic effects, suggesting that halogenation modulates target selectivity .

SmithKline Beecham Bicyclic Compounds

  • Structural Differences : Carboxylic acid and piperidinyl-ethyl groups are appended to the benzodiazepine core .
  • Activity: These compounds inhibit platelet aggregation and the vitronectin receptor, demonstrating how bulky substituents can redirect activity toward non-CNS targets .

Key Data Table: Comparative Analysis of Benzodiazepinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Price (1g) Source
8-Amino-1,4-dimethyl derivative 1022972-39-9 C₁₁H₁₅N₃O 205.26 8-NH₂, 1/4-CH₃ Research use $1,845
1,4-Dimethyl-1,5-benzodiazepinone N/A C₁₁H₁₄N₂O 202.25 1/4-CH₃, lactam at position 2 Undisclosed $714–$3,069
7-Bromo derivative 1379324-91-0 C₉H₉BrN₂O 241.09 7-Br Intermediate N/A
Flumazenil 78755-81-4 C₁₅H₁₄FN₃O₃ 303.29 8-NO₂, 6-F GABAₐ antagonist N/A
SmithKline Beecham compound N/A C₂₄H₃₄N₄O₅ 458.56 Carboxylic acid, piperidinyl Anti-osteoporosis, anti-platelet N/A

準備方法

Starting Materials

Compound Type Description
Substituted acetylaminobenzophenone Benzophenone derivative with various substituents (R groups) including hydrogen, alkyl, alkoxy, halogen, amino, acyl, etc.
Primary amine derivative Amine with polymethylene chain and heteroatoms (A and X groups), e.g., lower alkyl or cycloalkyl amines

Reaction Conditions

  • Solvent: Inert organic solvents such as:

    • Lower alkanols (methanol, ethanol, propanol, isopropanol, butanol)
    • Di-(lower alkyl) ketones (acetone, methyl ethyl ketone)
    • Cyclic ethers (tetrahydrofuran, dioxane)
    • Halogenated hydrocarbons (chloroform, dichloroethane)
    • Aliphatic carboxylic acid esters (ethyl acetate)
    • Acetonitrile
    • Di-(lower alkyl) formamides (dimethylformamide, diethylformamide)
  • Acid Binding Agents: To neutralize acids formed during reaction, agents include:

    • Organic bases: tertiary amines (triethylamine, trimethylamine, N-methylmorpholine), unsaturated heterocyclic bases (pyridine, quinoline)
    • Inorganic bases: alkali metal hydroxides (NaOH, KOH), carbonates, bicarbonates
    • Preferred: alkali metal salts of weak carboxylic acids (sodium acetate, potassium acetate)
  • Temperature: Reaction preferably conducted at or above 50 °C, often at reflux temperature of the solvent to accelerate reaction.

  • Time: Varies from several minutes to about 60 hours depending on reactants, solvent, and temperature.

Reaction Steps

Step Description Conditions
1 Reaction of substituted acetylaminobenzophenone (III) with primary amine (IV) to form intermediate benzophenone compound (II) or mixture with final benzodiazepine (I) Below 50 °C, inert solvent, acid binding agent
2 Isolation of intermediate (optional) by fractional crystallization or chromatography Conventional purification methods
3 Cyclization of intermediate (II) to benzodiazepine compound (I) Heating to reflux temperature, inert solvent

Reaction Mechanism Insights

  • The amine attacks the reactive ester or acid radical (Q) of the benzophenone derivative.
  • Acid radicals can be halogens (Cl, Br, I), sulfonates (p-toluenesulfonyloxy), or phosphates.
  • The intermediate benzophenone compound (II) can be formed in situ and converted to the final benzodiazepine without isolation.
  • The amine also acts as an acid scavenger, reducing the need for additional acid binding agents if used in excess.

Purification and Product Recovery

  • Removal of reaction solvent by evaporation.
  • Extraction with solvents like dichloromethane.
  • Washing and drying of extracts.
  • Further purification by recrystallization or chromatographic techniques.

Summary Table of Key Parameters

Parameter Details
Starting materials Substituted acetylaminobenzophenone (III), primary amine (IV)
Solvents Methanol, ethanol, acetone, THF, chloroform, ethyl acetate, DMF, acetonitrile
Acid binding agents Triethylamine, pyridine, sodium acetate, potassium acetate
Temperature Below 50 °C for intermediate formation; reflux temperature (~50 °C or higher) for cyclization
Reaction time Minutes to 60 hours
Purification Solvent removal, extraction, recrystallization, chromatography
Reaction type Nucleophilic substitution and cyclization

Research Findings and Notes

  • The benzodiazepine compounds prepared by this method exhibit potent psychosedative activity with low toxicity.
  • The process allows for flexibility in substituents (R groups), enabling synthesis of various derivatives.
  • The reaction can be optimized by adjusting solvent, temperature, and acid binding agent to maximize yield and purity.
  • Isolation of intermediates is optional but can aid in purity control.
  • The method is well-documented in patent US3772371A, which provides extensive procedural details and scope for derivatives.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8-amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:

  • Acylation : Reacting a benzodiazepine core with acylating agents (e.g., dichlorobenzoyl chloride) under basic conditions .
  • Cyclization : Utilizing precursors like chloroacetyl compounds in methanolic ammonia to form the diazepine ring .
  • Reductive Amination : Employing phenethylamino alcohols as intermediates, as demonstrated in benzazepine syntheses (adaptable to benzodiazepines) .
    • Key Considerations : Optimize temperature (e.g., ice bath to room temperature) and inert atmospheres to control reaction pathways and minimize side products .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen environments.
  • Hydrogen Bond Analysis : Apply graph-set analysis to identify motifs (e.g., N–H⋯O interactions) critical for crystal packing .

Advanced Research Questions

Q. How can conformational dynamics and ring puckering in the benzodiazepine core be quantitatively analyzed?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitudes (q) and phase angles (φ) using crystallographic coordinates to describe non-planar ring distortions .
  • Molecular Dynamics Simulations : Model solvent effects on ring flexibility, validated against experimental data (e.g., torsion angles from X-ray structures) .
    • Example : In related benzodiazepines, chair-like conformations dominate, with C=O groups oriented away from the aromatic ring .

Q. What strategies reconcile contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Receptor Binding Assays : Compare binding affinities (e.g., GABAA receptor subtypes) under standardized conditions (pH, temperature).
  • Substituent Effects : Analyze how methyl/amino groups influence activity; e.g., methoxy groups in analogs alter reactivity and bioactivity .
  • Data Normalization : Account for variations in assay protocols (e.g., cell lines, ligand concentrations) using statistical meta-analysis .

Q. How can synthetic by-products be minimized during large-scale preparation?

  • Methodological Answer :

  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C) for reductive steps to improve selectivity .
  • By-Product Profiling : Use HPLC-MS to identify impurities (e.g., hydroxylated derivatives from oxidation) and adjust reaction conditions (e.g., lower temperature) .

Q. What crystallographic software and parameters are optimal for refining this compound’s structure?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms and twinned crystals .
  • Hydrogen Bond Constraints : Fix N–H and O–H distances (0.85–0.88 Å) during refinement, as validated in related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 2
8-amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。